![molecular formula C13H10ClN3O2 B3125193 ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate CAS No. 321574-32-7](/img/structure/B3125193.png)
ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
Overview
Description
The compound is a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions . Piperazines are often used in the synthesis of pharmaceuticals and polymers .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re interested in, 1-(3-Chlorophenyl)-1-ethanol, has a molecular formula of C10H13ClN2.ClH .Chemical Reactions Analysis
Azides, which are related to triazoles, are extremely good nucleophiles and can be used in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For example, a related compound, 2-(3-Chlorophenyl)ethylamine, is a laboratory chemical that should be handled with care .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
Anti-allergic Drugs
The compound can also be used in the synthesis of anti-allergic drugs . Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .
Crystal Structure Studies
The crystal structures of this compound were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction . This can provide valuable information about the compound’s properties and potential applications .
Synthesis of Alkaloids
The compound can be used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in the scientific research .
Synthesis of Quinazolone Derivatives
This compound can be used in the synthesis of quinazolone derivatives . Quinazolones are a class of organic compounds that are used in the development of various drugs .
Heterocyclic Chemistry
The compound can be used in heterocyclic chemistry . Heterocyclic compounds are organic compounds that contain at least one atom of carbon and one element other than carbon, such as sulfur, oxygen or nitrogen, within a ring structure. These compounds have applications in a wide range of areas, including the pharmaceutical industry, in agrochemicals, and in dyestuffs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-4-cyanopyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-4-10(14)6-11/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGRNQDXMGAPJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2=CC(=CC=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194723 | |
Record name | Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | |
CAS RN |
321574-32-7 | |
Record name | Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321574-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401194723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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